Flutemetamol
Description
Contextualizing Flutemetamol in the Landscape of Molecular Imaging Probe Development
The development of molecular imaging probes has revolutionized the in vivo study of biological processes at the molecular and cellular levels. In the context of neurodegenerative diseases like Alzheimer's disease (AD), the ability to visualize hallmark pathologies, such as β-amyloid (Aβ) plaques, has been a major goal. Before the advent of specific radiotracers, a definitive diagnosis of AD could only be made through post-mortem examination of brain tissue. scispace.com
The journey towards in vivo amyloid imaging began with the development of carbon-11 (B1219553) (¹¹C) labeled compounds like Pittsburgh Compound B (PiB). snmjournals.org While groundbreaking, the short 20-minute half-life of ¹¹C limited its use to facilities with an on-site cyclotron. snmjournals.orgfrontiersin.org This spurred the development of ¹⁸F-labeled radioligands, which, with a longer half-life of approximately 110 minutes, offer logistical advantages for wider clinical and research use. frontiersin.orgmdpi.com this compound (¹⁸F), along with other ¹⁸F-labeled tracers like florbetapir (B607462) and florbetaben, represents a significant advancement in this area. mdpi.comnih.gov These agents are designed to bind with high affinity to Aβ plaques, allowing for their detection using Positron Emission Tomography (PET). mdpi.comnih.gov
Historical Perspective on the Development of this compound as a Research Tool
This compound (¹⁸F), developed by GE Healthcare and known by the trade name Vizamyl, is a structural analogue of Thioflavin T, a dye known to bind to amyloid fibrils. patsnap.compatsnap.com Its development was a direct response to the need for a practical and effective PET tracer for Aβ imaging. The journey of this compound from a research compound to a widely used diagnostic tool involved extensive preclinical and clinical evaluation.
The U.S. Food and Drug Administration (FDA) approved this compound (¹⁸F) in 2013 for PET imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment being evaluated for AD and other causes of cognitive decline. wikipedia.orgdrugs.comgehealthcare.com This approval was based on pivotal clinical trials that demonstrated a strong concordance between this compound PET imaging results and post-mortem histopathological confirmation of Aβ plaque density. scispace.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
637003-10-2 |
|---|---|
Molecular Formula |
C14H11FN2OS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
InChI Key |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Other CAS No. |
637003-10-2 |
Synonyms |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origin of Product |
United States |
Radiochemical Synthesis and Purification Methodologies of 18f Flutemetamol
Precursor Synthesis and Characterization for Radiosynthesis
The successful radiosynthesis of [18F]Flutemetamol is contingent upon the availability of a suitable precursor molecule. The most commonly used precursor is 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole, also known as AH111907. google.com The synthesis of this precursor is a multi-step organic chemistry process, the details of which are often proprietary and described in patent literature. nih.gov
Another critical precursor is the N-Boc protected tosylate precursor, which is utilized in a direct 18F-fluorination via nucleophilic substitution. snmjournals.org Characterization of these precursors is paramount to ensure their identity, purity, and suitability for the subsequent radiolabeling step. This typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the chemical structure and purity. The quality of the precursor directly impacts the efficiency and yield of the radiosynthesis, as well as the purity of the final [18F]this compound product.
Automated Radiosynthesis Strategies for [18F]this compound Production
To meet the demands of clinical settings, the radiosynthesis of [18F]this compound is typically performed using automated synthesis modules. unito.itkarger.com These automated systems, such as the GE FASTlab™ and TRACERlab™ platforms, offer the advantages of reproducibility, operator safety (by minimizing radiation exposure), and compliance with Good Manufacturing Practice (GMP). nih.govkarger.comnih.gov The synthesis process within these modules is cassette-based, utilizing single-use disposable cassettes pre-loaded with the necessary reagents and cartridges for synthesis and initial purification steps. nih.goviaea.orgwipo.int
Nucleophilic Substitution Reactions
The core of [18F]this compound synthesis is a nucleophilic aromatic substitution (SNA_r) reaction. iaea.orguit.no In this reaction, the radioactive [18F]fluoride ion, produced in a cyclotron, displaces a leaving group on the precursor molecule. uit.nogoogle.com For the nitro precursor (AH111907), the nitro group (-NO2) serves as the leaving group. iaea.orguit.nosnmjournals.org The [18F]fluoride is activated by a phase transfer catalyst, such as Kryptofix 222 (K222), in the presence of a weak base like potassium carbonate. unito.it
The general synthetic route involves the following key steps:
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution containing the phase transfer catalyst and a base.
Azeotropic Drying: Water is meticulously removed from the [18F]fluoride/catalyst mixture through azeotropic distillation with acetonitrile (B52724). This drying step is critical as the presence of water significantly reduces the nucleophilicity of the fluoride (B91410) ion. iaea.orgnih.gov
Nucleophilic Fluorination: The dried [18F]fluoride reacts with the precursor dissolved in a high-boiling point organic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. unito.it
Deprotection: Following the fluorination, protecting groups on the precursor are removed. iaea.orgsnmjournals.org For instance, if an N-Boc protecting group is used, it is typically removed by acid hydrolysis. snmjournals.org In the case of the standard nitro precursor, the process involves the removal of other protecting groups under acidic conditions. iaea.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the radiochemical yield (RCY) and ensuring the robustness of the synthesis. Key parameters that are fine-tuned include:
Temperature: The fluorination reaction is typically carried out at high temperatures, often between 120°C and 160°C, to drive the reaction forward. google.comiaea.org
Reaction Time: The duration of the heating for both the fluorination and deprotection steps is optimized to ensure complete reaction while minimizing the formation of impurities and decay of the short-lived 18F isotope (half-life ≈ 110 minutes).
Precursor and Reagent Concentrations: The amounts of precursor, phase transfer catalyst, and base are carefully controlled to achieve optimal reaction kinetics and yield. d-nb.info
Solvent: The choice of solvent, typically DMSO, is critical for dissolving the reactants and facilitating the high-temperature reaction. unito.it
Under optimized conditions, automated synthesis of [18F]this compound can achieve decay-corrected radiochemical yields in the range of 15% to 34%. unito.itkarger.com Some methods report non-decay corrected yields of 15-25%. unito.it
| Parameter | Condition | Reference |
|---|---|---|
| Precursor | AH111907 (nitro precursor) or N-Boc protected tosylate | snmjournals.orgsnmjournals.org |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | iaea.org |
| Phase Transfer Catalyst | Kryptofix 222 (K222) | unito.it |
| Solvent | Dimethyl sulfoxide (DMSO) | unito.it |
| Fluorination Temperature | 120°C - 160°C | google.comiaea.org |
| Deprotection | Acid Hydrolysis | snmjournals.orgiaea.org |
| Decay-Corrected Yield | 15% - 34% | unito.itkarger.com |
Radiochemical Purification Techniques
Following the synthesis, the crude reaction mixture contains the desired [18F]this compound product, unreacted precursor, and various byproducts. Rigorous purification is essential to remove these impurities and ensure the final product is safe and suitable for intravenous injection. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation
Semi-preparative High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for the purification of [18F]this compound. snmjournals.orgunito.itiaea.org This technique is highly effective due to the physicochemical similarity between the [18F]this compound product and some of its precursors and byproducts, which makes separation by other means challenging. snmjournals.org
A reversed-phase HPLC column (e.g., C18) is typically used. unito.it The crude reaction mixture is injected onto the column, and a mobile phase, usually a mixture of acetonitrile and a buffer, is pumped through to separate the components based on their differential partitioning between the stationary phase (the column packing) and the mobile phase. nih.gov The fraction containing the pure [18F]this compound is collected for final formulation. While effective, HPLC purification can be time-consuming and costly. snmjournals.org
Solid-Phase Extraction (SPE) Methods
To overcome the drawbacks of HPLC, more user-friendly and cost-effective purification methods based on Solid-Phase Extraction (SPE) have been developed. wipo.intsnmjournals.orggoogle.com SPE utilizes cartridges containing a solid adsorbent to selectively retain either the desired product or the impurities.
Initial attempts to separate [18F]this compound from its structurally similar byproducts using simple SPE were often unsuccessful. snmjournals.org A key innovation was the development of a method that involves the chemical transformation of the unreacted nitro-precursor into more polar species. snmjournals.org This is achieved by adding a strong base, such as sodium methoxide, to the crude reaction mixture after the fluorination step. snmjournals.orggoogle.com This chemical modification increases the polarity difference between the product and the modified precursor, enabling their separation using a series of SPE cartridges. snmjournals.org
A typical SPE-based purification process for [18F]this compound involves:
Chemical Treatment: The crude reaction mixture is treated with a strong base to modify the unreacted precursor. snmjournals.org
Primary Purification: The mixture is then passed through a reverse-phase SPE cartridge. The less polar [18F]this compound is retained on the cartridge, while the more polar impurities are washed away. google.com
Elution and Further Purification: The [18F]this compound is then eluted from the first cartridge with a stronger organic solvent. Further purification may involve additional SPE cartridges, including normal-phase or hydrophilic interaction cartridges, to remove any remaining impurities. google.comsnmjournals.org
Final Formulation: The purified [18F]this compound is then formulated in a physiologically compatible solution, passed through a sterile filter, and subjected to quality control testing. iaea.org
This SPE-based approach has been successfully integrated into automated synthesis platforms, offering a simpler, faster, and more efficient alternative to HPLC for the routine production of [18F]this compound. wipo.intsnmjournals.org
| Technique | Principle | Key Features | Reference |
|---|---|---|---|
| HPLC | Differential partitioning between stationary and mobile phases. | High-resolution separation, effective for structurally similar compounds. | unito.itiaea.org |
| SPE | Selective retention on a solid adsorbent. | Faster, more cost-effective, amenable to full automation. Often involves chemical modification of impurities. | wipo.intsnmjournals.org |
Molecular Binding Dynamics and Target Interaction Studies of Flutemetamol
In Vitro Characterization of Flutemetamol Binding Affinity and Selectivity
The binding characteristics of this compound to its target, fibrillar β-amyloid (Aβ), have been extensively studied through various in vitro methods. These studies are crucial for understanding the tracer's sensitivity and specificity.
Binding assays using post-mortem human brain tissue are a cornerstone for characterizing amyloid imaging agents. In vitro binding studies with homogenates from human brains containing fibrillar β-amyloid have determined a dissociation constant (Kd) for this compound of approximately 6.7 nM. charterradiology.com This indicates a high-affinity interaction between the tracer and its target in a complex biological environment.
Further investigations have utilized both tissue homogenates and synthetic Aβ fibrils to probe the binding properties. nih.govmit.edux-mol.net Studies on frozen brain homogenates from autopsy-confirmed AD cases and non-AD controls have shown a strong correlation between the binding values of [³H]this compound and another well-known amyloid tracer, [³H]Pittsburgh Compound-B (PiB). x-mol.netresearchgate.net This suggests they share similar binding characteristics within human brain tissue. researchgate.net
When tested with synthetic, purified Aβ40 fibrils, the binding dynamics appear different. One study found a lower affinity, with a Kd of 1.6 ±0.2 μM. nih.govmit.edu This same study determined a binding stoichiometry of approximately one this compound molecule for every 4.6 peptide monomers in the fibril. nih.govmit.edu The discrepancy between affinities observed in brain homogenates versus synthetic fibrils highlights the influence of fibril polymorph structure and other biological factors present in brain tissue on ligand binding. mit.edu
Saturation and competition binding assays are standard methods to quantify the affinity (Kd) and inhibition constants (Ki) of a ligand for its receptor. rsc.org Saturation experiments involve incubating a fixed amount of target (e.g., brain homogenate or fibrils) with increasing concentrations of radiolabeled this compound to determine the Kd and the maximum number of binding sites (Bmax). mit.edursc.org Studies on post-mortem AD brain homogenates have revealed a high-affinity binding site for this compound. charterradiology.com In contrast, saturation assays with synthetic Aβ40 fibrils identified a binding site with micromolar affinity (Kd = 1.6 μM), while also suggesting that about half of the bound ligands are tightly associated and the other half are loosely bound. nih.govmit.edu
Competition binding assays are used to determine the affinity of a non-radiolabeled compound by measuring its ability to displace a radiolabeled ligand from the target. rsc.org Such assays using AD brain tissue homogenate have established an inhibition constant (Ki) for this compound of 5.3 ± 0.5 nM. tandfonline.comresearchgate.net These experiments also demonstrated that a fluorescent derivative, cyano-flutemetamol, has a nearly identical Ki value of 5.1 ± 0.5 nM, validating its use in histological studies. tandfonline.comresearchgate.net The specificity of this compound binding has been further confirmed in competition experiments where its uptake was blocked by non-radioactive PiB in both transgenic mouse brain sections and human atherosclerotic plaque tissue. mdpi.comnih.gov
| Compound | Assay Type | Target | Affinity Constant | Source |
|---|---|---|---|---|
| This compound | Saturation Binding | Human Brain Homogenate (AD) | Kd: 6.7 nM | charterradiology.com |
| This compound | Competition Binding | Human Brain Homogenate (AD) | Ki: 5.3 ± 0.5 nM | tandfonline.comresearchgate.net |
| This compound | Saturation Binding | Synthetic Aβ40 Fibrils | Kd: 1.6 ± 0.2 µM | nih.govmit.edu |
| Cyano-flutemetamol | Competition Binding | Human Brain Homogenate (AD) | Ki: 5.1 ± 0.5 nM | tandfonline.comresearchgate.net |
| Pittsburgh Compound-B (PiB) | Competition Binding | Human Brain Homogenate (AD) | Ki: 3.8 ± 0.6 nM | tandfonline.comresearchgate.net |
Receptor Binding Assays with Tissue Homogenates and Fibrils
Biophysical Analysis of this compound-Target Interactions
Beyond simple affinity measurements, biophysical techniques provide deeper insight into the molecular interactions between this compound and Aβ fibrils. Spectral analysis has been used to investigate the kinetic components of this compound uptake, revealing that binding to β-amyloid is associated with a slow kinetic component. diva-portal.org
A key technique employed has been solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Using ¹⁹F and ¹³C NMR, researchers have probed the binding sites of this compound on Aβ40 fibrils. nih.govnih.gov These studies show that upon binding, about half of the this compound ligands are tightly bound to the fibril, while the other half are more loosely associated. nih.govnih.gov
Computational methods such as molecular docking and molecular dynamics simulations are used to predict and analyze the binding poses and energetic favorability of a ligand within a protein's binding site. nih.goveasychair.org For this compound, docking simulations have been constrained by experimental data from NMR studies to generate more accurate models of the ligand-protein interaction. nih.govnih.gov These simulations aimed to dock the this compound structure into several different published structural models of Aβ40 fibrils. nih.gov The results indicated that this compound binds to surface grooves on the β-sheet structure. nih.gov Such computational investigations help elucidate why certain tracers have specificity for different amyloid proteins and can guide the design of new imaging agents. nih.govnih.gov
Structural Elucidation of this compound Binding Sites (Implicit)
The precise location of this compound binding on the Aβ fibril has been investigated using a combination of biophysical and histological methods.
Solid-state NMR experiments, specifically ¹⁹F-¹³C Rotational-Echo Double-Resonance (REDOR), have been instrumental in structurally mapping the binding sites. nih.govnih.gov This technique measures the proximity between the fluorine atom on this compound and carbon atoms on the Aβ40 peptide. nih.gov The results show that three specific segments of the peptide are closest to the bound ligand: Val12-His13-His14, Val18-Phe19-Phe20, and Val39-Val40. nih.govnih.gov These segments form multiple binding sites, and docking simulations suggest that the orientation of this compound at these sites is similar across different Aβ fibril polymorphs. nih.gov This finding helps explain how this compound can detect various forms of Aβ aggregates, including those in cored plaques, diffuse plaques, and cerebral amyloid angiopathy. nih.gov
To validate that this compound binds specifically to Aβ plaques in complex tissue, co-localization studies are performed using established immunohistochemical (IHC) markers. Autoradiography with [³H]this compound on post-mortem human brain sections has shown that the tracer's binding pattern directly overlaps with the pattern of Aβ-immunoreactive plaques identified on adjacent sections. charterradiology.comx-mol.net
Studies using fluorescent derivatives like cyano-flutemetamol further confirm these findings at a microscopic level. The fluorescence from cyano-flutemetamol shows prominent labeling of cored plaques and, to a lesser extent, diffuse plaques. x-mol.net The distribution and area covered by cyano-flutemetamol labeling correlate strongly with plaques identified by both Aβ immunohistochemistry and the pan-amyloid dye X-34. x-mol.net Similar co-localization has been observed in brain slices from transgenic mouse models of AD, where [¹⁸F]this compound binding matched the locations of Aβ deposits stained with Thioflavin S and anti-Aβ antibodies. nih.govresearchgate.net Furthermore, in living patients, the quantitative uptake of [¹⁸F]this compound on PET scans correlates significantly with the amyloid burden measured by IHC in brain biopsy samples. nih.gov
Kinetic Modeling of this compound Binding and Dissociation in Research Contexts
The in vivo binding characteristics of this compound are quantitatively assessed using kinetic modeling, a mathematical approach that describes the tracer's distribution and interaction with its target over time. diva-portal.org This methodology is fundamental for distinguishing between specific binding to β-amyloid (Aβ) plaques and non-specific binding in brain tissue. diva-portal.orgnih.gov
Research studies utilize dynamic positron emission tomography (PET) scans, often with arterial blood sampling, to measure the time-course of this compound concentration in both plasma and various brain regions. nih.gov The data from these scans are then fitted to compartmental models, which are simplified representations of the physiological processes governing the tracer's fate. diva-portal.org The two-tissue compartment model (2TCM) is frequently employed, representing the tracer's presence in two states within the brain tissue: a free/non-specifically bound compartment and a specifically bound compartment. diva-portal.orgnih.gov
A data-driven method known as spectral analysis has also been applied to investigate the kinetic components of this compound binding without the constraints of a predefined model. diva-portal.orgnih.gov This approach has identified that specific binding to β-amyloid is characterized by a slow kinetic component. diva-portal.orgnih.gov Interestingly, this slow component also dominates the tracer's uptake in white matter, which is attributed to the compound's high lipophilicity and potential binding to β-sheet structures in myelin. nih.govturkupetcentre.net Kinetic modeling, therefore, plays a crucial role in developing methods to separate the signal from Aβ deposits from the background signal in white matter. nih.gov
Association and Dissociation Rate Constants Determination (Implicit from kinetic modeling)
The rate constants for association and dissociation of this compound with β-amyloid plaques are determined implicitly through kinetic modeling. In the context of compartment models, these rates are represented by specific parameters. For instance, in a two-tissue compartment model, the rate constants include:
K1 : The influx rate constant, describing the transport of the tracer from blood plasma into the brain tissue. diva-portal.org
k2 : The efflux rate constant, describing the transport of the tracer back from the brain tissue to the plasma. diva-portal.org
k3 : The association rate constant, representing the rate of binding of the tracer to the target (Aβ plaques). diva-portal.org
k4 : The dissociation rate constant, representing the rate at which the tracer unbinds from the target. diva-portal.org
The ratio of these rate constants provides insights into the binding potential of the tracer.
In vitro binding assays using postmortem human brain homogenates containing fibrillar β-amyloid have determined the equilibrium dissociation constant (Kd) for this compound to be approximately 6.7 nM. charterradiology.comwikidoc.orgfda.gov This value indicates a high binding affinity for Aβ plaques. Another study using synthetic Aβ40 fibrils found a Kd of 1.6 ±0.2 μM. mit.edu
Kinetic analysis in animal models has been used to compare this compound with other amyloid tracers. A study in mouse models of Alzheimer's disease found that while this compound images did not show a significant difference in the k4 rate constant between Alzheimer's disease (AD) and control mice, the related tracer ¹⁸F-florbetaben did. nih.govresearchgate.net However, this compound images presented higher values for the influx rate constant (K1) compared to ¹⁸F-florbetaben images. researchgate.net
| Parameter | Tracer | Observation |
|---|---|---|
| K1 (Influx Rate) | ¹⁸F-Flutemetamol | Presented higher K1 values than ¹⁸F-florbetaben. |
| K1 (Influx Rate) | ¹⁸F-Florbetaben | Showed significant differences between AD and control groups. |
| k4 (Dissociation Rate) | ¹⁸F-Flutemetamol | Did not show a significant difference between AD and control groups. |
| k4 (Dissociation Rate) | ¹⁸F-Florbetaben | Showed significant differences between AD and control groups. |
In Vitro Tracer Uptake and Washout Kinetics
The uptake and washout kinetics of a PET tracer are critical properties that determine its effectiveness for imaging. An ideal tracer exhibits high initial uptake into the target tissue followed by rapid washout from areas without specific binding, thereby maximizing the target-to-background signal ratio. snmjournals.org
Following intravenous injection, this compound readily crosses the blood-brain barrier. wikidoc.orgfda.gov Time-activity curves from human studies demonstrate that in individuals with Aβ plaques, the signal in cortical areas increases from the time of injection through approximately 30 minutes, after which the signal remains stable for up to at least 120 minutes. wikidoc.orgfda.gov This prolonged retention reflects the specific binding to amyloid aggregates, while cerebral perfusion contributes to the clearance from the brain. wikidoc.orgfda.gov
Due to its higher lipophilicity compared to its predecessor Pittsburgh Compound B ([¹¹C]PIB), the clearance of this compound from the brain, particularly from white matter, is slower. turkupetcentre.netmdpi.com This can present a challenge in distinguishing specific grey matter binding from non-specific white matter retention. nih.gov A comparative study noted that at 30 minutes post-injection, up to 28% of the initial concentration of this compound at 2 minutes remained in the brain of normal rats, indicating a slower washout compared to the tracer flutafuranol. mdpi.com
Studies in mouse models of Alzheimer's disease have visualized the uptake and washout over a 60-minute period. researchgate.net Time-radioactivity curves show the dynamic changes in tracer concentration in different brain regions, with amyloid-positive regions retaining the tracer longer than regions like the cerebellum, which is often used as a reference region due to its low amyloid burden. researchgate.net
| Characteristic | Finding | Source |
|---|---|---|
| Brain Entry | Readily diffuses across the human blood-brain barrier. | wikidoc.orgfda.gov |
| Uptake in Aβ-positive regions | Signal increases for ~30 minutes post-injection, then stabilizes. | wikidoc.orgfda.gov |
| Washout Rate | Slower than some other tracers (e.g., [¹¹C]PIB, flutafuranol) due to higher lipophilicity. | turkupetcentre.netmdpi.com |
| White Matter Clearance | Clearance from white matter is particularly slow. | turkupetcentre.net |
| Retention at 30 min (rats) | Up to 28% of the concentration at 2 minutes remains. | mdpi.com |
Preclinical Research Models and Methodologies Utilizing Flutemetamol
Application of Flutemetamol in In Vitro Systems
In vitro studies are fundamental in the preclinical assessment of this compound, providing initial evidence of its binding affinity and specificity for Aβ aggregates. These studies often use tissue preparations from human brains with confirmed AD pathology or from transgenic animal models.
While direct cell-based assays for this compound are not extensively detailed in the provided context, the principles of such assays are foundational in radiopharmaceutical development. iaea.org These assays would typically involve cultured cells engineered to express Aβ peptides, which then aggregate to form amyloid-like structures. The binding of radiolabeled this compound to these cells would be measured to determine its affinity and specificity. Competition assays, where a non-radiolabeled compound is used to displace the radiolabeled tracer, are crucial for determining binding constants. iaea.orgresearchgate.net For instance, competition binding assays using AD tissue homogenate have been performed to determine the inhibition binding constants (Ki) of this compound and its derivatives. researchgate.net
Histochemical and immunofluorescence techniques are employed to visually confirm the co-localization of this compound with Aβ plaques in brain tissue sections. nih.gov To overcome the low endogenous fluorescence of this compound, a fluorescent derivative, cyano-Flutemetamol, has been synthesized. nih.govnih.gov This analogue maintains a similar binding affinity to the parent compound. nih.gov
Studies using cyano-Flutemetamol on fixed cardiac and brain tissue sections have demonstrated its ability to bind to amyloid deposits. nih.govnih.gov The fluorescence of cyano-Flutemetamol is particularly prominent in the dense-cored plaques and less so in diffuse plaques. nih.gov The pattern of cyano-Flutemetamol binding shows a strong overlap with the pattern of Aβ-immunoreactive plaques identified using specific antibodies like 6E10 and 4G8 on adjacent tissue sections. researchgate.netcapes.gov.brkarger.com Furthermore, the percent area of plaque coverage labeled by cyano-Flutemetamol correlates strongly with that of both cyano-PiB-labeled plaques and Aβ-immunoreactive plaques. nih.gov These studies provide visual confirmation of this compound's target engagement at a microscopic level.
Cell-Based Assays for Target Expression and Binding Studies (Implied)
Ex Vivo Brain Tissue Analysis and Autoradiography with this compound
Ex vivo analysis of brain tissue following in vivo administration of this compound or direct application to tissue sections provides a bridge between in vitro findings and in vivo imaging. These methods allow for a more detailed and quantitative assessment of tracer binding in a more complex biological environment.
Binding assays using homogenates of post-mortem human brain tissue containing fibrillar amyloid are a standard part of the preclinical evaluation of amyloid imaging agents. fda.gov These studies are used to estimate the dissociation constant (Kd) of the imaging agent. fda.gov For this compound, in vitro binding assays have been performed using [3H]this compound in frozen brain homogenates from a range of autopsy cases, including sporadic AD and non-AD controls. nih.gov These studies have shown a strong correlation between the binding values of [3H]this compound and [3H]PiB. nih.gov Furthermore, a close correlation was observed between the amount of bound [3H]this compound and the Aβ content across different brain regions. diva-portal.org
| Compound | Inhibition Binding Constant (Ki) (nM) |
|---|---|
| This compound | 5.3 ± 0.5 |
| Cyano-Flutemetamol | 5.1 ± 0.5 |
| PiB | 3.8 ± 0.6 |
| Cyano-PiB | 5.2 ± 0.4 |
Data derived from competition binding assays showing similar binding affinities for this compound and its cyano derivative. researchgate.net
Quantitative autoradiography is a powerful technique used to visualize and measure the distribution and density of radioligand binding sites in tissue sections. science.gov In the context of this compound, autoradiography is performed on brain sections from both humans and transgenic animal models of AD. nih.govnih.gov
[18F]this compound is applied to brain cryosections, and its binding is detected using digital autoradiography. nih.gov These studies have shown that [18F]this compound binds to fibrillar Aβ deposits in the brains of transgenic mice. researchgate.net Ex vivo autoradiography performed after in vivo PET scans has demonstrated a progressive increase in this compound retention with age in the cortex and hippocampus of transgenic mice, which correlates with increasing amyloid plaque load. researchgate.net A strong correlation has been found between data derived from in vivo PET imaging and ex vivo autoradiography. researchgate.net In human atherosclerotic plaque sections, in vitro autoradiography has shown that [18F]this compound accumulates in non-calcified areas, and this uptake is reduced by co-incubation with non-radioactive PiB, indicating specific binding. mdpi.com
| Method | Region | Correlation (r-value) | Significance (p-value) |
|---|---|---|---|
| [18F]this compound SUVR vs. Biopsy Aβ (Contralateral) | Frontal Cortex | 0.86 | <0.0001 |
| [18F]this compound SUVR vs. Biopsy Aβ (Ipsilateral) | Frontal Cortex | 0.82 | 0.0002 |
| [18F]this compound SUVR (Biopsy Site) vs. Biopsy Aβ | Frontal Cortex | 0.67 | 0.006 |
SUVR (Standardized Uptake Value Ratio) from PET imaging shows a significant correlation with amyloid-β levels measured in brain biopsy samples. karger.comdiva-portal.org
A critical step in the validation of this compound as an amyloid imaging agent is to demonstrate a strong correlation between its binding and the presence of Aβ plaques as confirmed by traditional histopathological staining methods. karger.com These methods include Thioflavin S, a fluorescent dye that binds to the β-sheet structure of amyloid fibrils, and immunohistochemistry using antibodies specific for Aβ peptides (e.g., 4G8, NAB228). capes.gov.brkarger.com
Studies have consistently shown a high degree of co-localization between [18F]this compound binding on autoradiograms and Aβ deposits identified by Thioflavin S staining and Aβ immunohistochemistry on adjacent brain sections. researchgate.netnih.govresearchgate.net In both human and transgenic mouse tissue, the distribution pattern of this compound binding on autoradiograms overlaps with the pattern of Aβ-immunoreactive plaques. nih.govnih.gov Quantitative analyses have revealed a significant positive correlation between this compound uptake, measured by PET as a standardized uptake value ratio (SUVR), and the percentage area of amyloid pathology determined by immunohistochemical staining. capes.gov.brnih.gov This strong correlation supports the sensitivity of this compound PET imaging for detecting amyloid pathology in the brain. capes.gov.brkarger.com
Quantitative Autoradiography Techniques
In Vivo Small Animal PET Imaging Research with this compound
This compound ([18F]) has become a valuable tool in preclinical research, particularly for in vivo positron emission tomography (PET) imaging in small animal models. This non-invasive technique allows for the longitudinal study of biological processes and the evaluation of potential therapeutics in living animals, providing a crucial translational bridge between laboratory research and clinical applications. utupub.ficambridge.org Small animal PET imaging with this compound offers insights into the pharmacokinetics of the tracer and its interaction with its target, primarily fibrillar beta-amyloid (Aβ) plaques. researchgate.netnih.gov
Rodent Models (e.g., Mice, Rats) for Target Expression and Distribution Research
Wild-type rodent models, such as Sprague Dawley rats and C57Bl/6N mice, have been instrumental in characterizing the fundamental properties of this compound. researchgate.netnih.gov These studies are essential for understanding the tracer's behavior in a living organism before moving to more complex disease models.
Research in these non-transgenic animals has demonstrated that this compound readily crosses the blood-brain barrier. researchgate.netnih.gov Ex vivo and in vivo PET studies have shown that the tracer's pharmacokinetics are comparable to those of Pittsburgh compound B ([11C]PIB). researchgate.netnih.govwindows.net Biodistribution studies in rats revealed a rapid distribution of this compound throughout the body within two minutes of injection. fda.gov The highest concentrations of radioactivity were observed in the excretory organs, specifically the kidneys and urine, with excretion occurring primarily through the hepatobiliary pathway. researchgate.netnih.govfda.govmdpi.com
These foundational studies in wild-type rodents provide a baseline understanding of this compound's distribution and clearance, which is critical for interpreting data from transgenic models where specific binding to amyloid plaques is the primary interest.
Transgenic Animal Models for Amyloid Pathology Studies
To investigate the specific binding of this compound to Aβ plaques, researchers utilize various transgenic animal models that are genetically engineered to develop key aspects of Alzheimer's disease pathology. cambridge.orgmdpi.com Commonly used models in this compound research include the APP23, Tg2576, and APPswe-PS1dE9 mouse lines. utupub.finih.govnih.gov These models differ in the specific mutations they carry, leading to variations in the timing, morphology, and density of Aβ plaque formation. mdpi.comnih.gov
In vivo PET imaging studies have successfully demonstrated that this compound binds to fibrillar Aβ deposits in the brains of these transgenic mice. researchgate.netnih.gov For instance, increased tracer retention has been clearly detected in older APP23 mice, which are known for developing large, dense-core amyloid plaques. nih.govnih.gov The signal from this compound in these mice correlates with the progression of amyloid pathology, with increased retention observed as the animals age. nih.gov Autoradiography studies on brain sections from these mice have confirmed that the in vivo PET signal co-localizes with Aβ deposits identified through histopathological staining like Thioflavin S. nih.govresearchgate.net
However, the utility of this compound can vary between different transgenic models. utupub.fimdpi.com While a clear, age-dependent increase in this compound retention is seen in APP23 mice, the signal is less robust in Tg2576 and APPswe-PS1dE9 mice. nih.govnih.gov This is likely due to differences in plaque morphology; for example, APPswe-PS1dE9 mice develop abundant but smaller, less fibrillar deposits. nih.gov These findings underscore the importance of selecting the appropriate animal model for a given research question and highlight that the characteristics of the amyloid plaques can influence the tracer's binding and detection. utupub.fiutupub.fi
| Transgenic Mouse Model | Key Pathological Features | This compound ([18F]) In Vivo PET Findings | Reference |
| APP23 | Slow plaque deposition; large, dense-core Aβ deposits. | Significant, age-dependent increase in tracer retention in the frontal cortex. | nih.govnih.gov |
| Tg2576 | Late onset and slower rate of Aβ deposition compared to APP23. | Modest, variable increases in tracer retention with age. | nih.govnih.gov |
| APPswe-PS1dE9 | Early onset of small Aβ deposits, abundant throughout the brain in older animals. | No significant age-dependent increase in tracer retention detected. | nih.govnih.gov |
Quantitative Analysis of Animal PET Data
To derive objective and reproducible results from small animal PET imaging, robust quantitative analysis methods are essential. These techniques aim to measure the amount of tracer uptake in specific brain regions, allowing for comparisons between different groups of animals or over time in longitudinal studies.
A common approach for analyzing this compound PET data from animal models involves calculating standardized uptake value ratios (SUVr). nih.gov This method normalizes the radioactivity concentration in a target region of interest (e.g., the frontal cortex, where amyloid plaques are expected) to that of a reference region that is presumed to be devoid of specific binding (e.g., the cerebellum). nih.govnih.govturkupetcentre.net An increase in the SUVr over time or in transgenic animals compared to wild-type controls is interpreted as evidence of specific tracer binding to amyloid plaques.
Another established quantitative method is the Logan graphical analysis, which can be used to calculate distribution volume ratios (DVR). nih.govnih.govturkupetcentre.net The DVR provides a measure of the density of available binding sites. diva-portal.org Studies in APP23 mice have shown that both the frontal cortex-to-cerebellum ratio (FC/CB) and the DVR increase with age, reflecting the progressive accumulation of Aβ. nih.gov These quantitative outcomes often correlate well with ex vivo measurements of amyloid load from autoradiography and immunohistochemistry, validating the PET imaging methodology. utupub.fiutupub.fi
The choice of analysis method and reference region can impact the results, and it is a critical consideration in study design. diva-portal.orgsnmjournals.org For this compound, the cerebellum is frequently used as a reference region in animal studies. nih.govnih.gov
Methodological Considerations for this compound-Based Preclinical Research
Several methodological factors must be carefully considered when designing and interpreting preclinical studies using this compound to ensure the accuracy and translational relevance of the findings.
Tracer Biodistribution and Metabolite Analysis in Animal Models
Understanding the biodistribution and metabolism of this compound in preclinical models is fundamental to interpreting imaging data correctly. Following intravenous injection in rodents, this compound is rapidly distributed and also rapidly metabolized. researchgate.netnih.govfda.gov
Biodistribution: Ex vivo biodistribution studies, where tissues are harvested at various time points after tracer injection and their radioactivity is measured, provide a detailed picture of where the tracer accumulates. In wild-type mice, the highest uptake is typically seen in organs involved in metabolism and excretion, such as the liver and kidneys. mdpi.comnih.gov The tracer is cleared from the body primarily via the hepatobiliary and urinary systems. fda.govturkupetcentre.neteuropa.eu Importantly, this compound demonstrates good initial brain uptake, a prerequisite for a successful central nervous system PET tracer. researchgate.netnih.gov
Metabolite Analysis: this compound undergoes relatively fast metabolism in rodents, more rapid than that of [11C]PIB. researchgate.netnih.govturkupetcentre.net The process involves the formation of more polar (water-soluble) metabolites. nih.goveuropa.eu Analysis using techniques like thin-layer chromatography has shown that these metabolites are less likely to cross the blood-brain barrier, which is a desirable characteristic as it means they are less likely to interfere with the brain signal from the parent compound. researchgate.net However, the rapid metabolism might limit the bioavailability of the parent tracer. nih.gov Studies have confirmed that significant amounts of free [18F]fluoride are not formed, as indicated by very low bone uptake. turkupetcentre.net
| Animal Model | Key Biodistribution Findings | Metabolism Characteristics | Reference |
| Sprague Dawley Rats | Rapid distribution; excretion via hepatobiliary pathway; readily enters the brain. | Faster metabolism into radioactive metabolites compared to [11C]PIB. | researchgate.netnih.govfda.gov |
| C57Bl/6N Mice | Highest concentrations in urine and kidneys; excretion via hepatobiliary pathway; readily enters the brain. | Rapid metabolism to polar metabolites that do not readily enter the brain. | researchgate.netnih.govmdpi.comnih.gov |
Challenges in White Matter Retention in Preclinical Models
A significant challenge in the use of this compound, particularly in preclinical imaging, is its notable retention in white matter. utupub.fiutupub.fi This phenomenon is attributed to the tracer's high lipophilicity (tendency to dissolve in fats or lipids). researchgate.netnih.govnih.gov Since white matter is rich in myelin, a lipid-dense substance, the lipophilic this compound shows considerable non-specific binding in these areas. turkupetcentre.netnih.gov
This high white matter retention complicates the quantitative analysis of PET data for several reasons:
Slower Clearance: this compound clears more slowly from white matter compared to grey matter. researchgate.netnih.govnih.gov This can reduce the contrast between target regions (amyloid-laden grey matter) and background regions.
Partial Volume Effects (PVE): In the small brains of rodents, the limited spatial resolution of PET scanners can cause the signal from the high-uptake white matter to "spill over" into adjacent grey matter regions. nih.gov This spillover can artificially inflate the measured signal in grey matter, potentially masking the true specific binding to amyloid plaques or leading to an overestimation of the amyloid load. snmjournals.org
This non-specific binding to white matter structures is a key factor that can limit the sensitivity of this compound, especially when compared to less lipophilic tracers like [11C]PIB in animal models. utupub.fiutupub.fi The high background signal can make it difficult to detect small or early-stage changes in amyloid deposition, posing a challenge for longitudinal studies in mouse models with less aggressive plaque pathology. researchgate.netnih.govturkupetcentre.net
Advanced Imaging Principles and Quantitative Methodologies for 18f Flutemetamol Pet
Physics and Instrumentation for Quantitative PET Imaging with [18F]Flutemetamol
Quantitative [18F]this compound PET imaging is fundamentally based on the principles of positron emission and the subsequent detection of annihilation photons. drugbank.com The process begins with the intravenous administration of [18F]this compound, which traverses the blood-brain barrier and binds to Aβ plaques. drugbank.com The Fluorine-18 (B77423) ([18F]) isotope decays by emitting a positron. wikipedia.orgaapm.org This positron travels a short distance before annihilating with an electron, producing two 511-keV gamma rays that travel in nearly opposite directions. wikipedia.orgaapm.org
The foundation of PET imaging lies in the near-simultaneous detection of these two gamma rays by a ring of detectors surrounding the patient. This is known as a coincidence event. radiologykey.comradiologycafe.com A narrow time window, typically a few nanoseconds, is used to ensure that the detected photons originate from the same annihilation event. researchgate.netradiologykey.com Each coincidence event defines a line of response (LOR) between the two detectors. wikipedia.orgradiologykey.com Millions of these LORs are collected from multiple angles as the detectors encompass the patient. nih.gov
The raw data collected is a list of these coincidence events, which are then organized into a two-dimensional matrix called a sinogram. wikipedia.orgnih.gov The sinogram represents the projection data at different angles and offsets from the center of the field of view. nih.gov This sinogram data, after necessary corrections, is then used to reconstruct a three-dimensional image that depicts the spatial distribution of the [18F]this compound tracer within the brain. wikipedia.orgnih.gov
Modern PET scanners utilize advanced detector systems to optimize the detection of annihilation photons. These detectors typically consist of scintillation crystals coupled to photosensors. radiologykey.commdpi.com When a 511-keV gamma ray interacts with a scintillator crystal, it produces a flash of light, which is then converted into an electrical signal by the photosensor. mdpi.com
Key performance characteristics of PET detector systems include:
Sensitivity: The ability of the scanner to detect true coincidence events. Higher sensitivity allows for shorter scan times or lower injected radiotracer doses. radiologykey.com
Spatial Resolution: The ability to distinguish between two closely spaced points of radioactivity. The spatial resolution of clinical PET systems is typically in the range of 4-5 mm. mdpi.comubc.ca
Energy Resolution: The ability to differentiate between photons of different energies, which is crucial for rejecting scattered photons. ubc.ca
Coincidence Timing Resolution: The precision with which the arrival time of each photon is measured. Better timing resolution reduces the number of random coincidences. radiologykey.com
Common scintillator materials used in modern PET scanners include Lutetium Oxyorthosilicate (LSO), Lutetium-Yttrium Oxyorthosilicate (LYSO), and Bismuth Germanate (BGO). mdpi.comubc.ca LSO and LYSO are often favored due to their high light output and fast decay times, which contribute to better timing resolution. ubc.ca The table below summarizes the properties of some common scintillator materials.
| Scintillator Material | Density (g/cm³) | Light Yield (photons/keV) | Decay Time (ns) |
| BGO | 7.13 | 8-10 | 300 |
| LSO | 7.4 | 25-30 | 40 |
| GSO | 6.71 | 8-10 | 30-60 |
| LYSO | 7.1 | 25-33 | 41-45 |
Coincidence Detection and Image Formation Principles
Image Reconstruction Algorithms for High-Resolution this compound PET
The raw data acquired by the PET scanner must undergo a series of corrections and be processed by sophisticated reconstruction algorithms to generate a quantitative image of [18F]this compound distribution.
As the 511-keV photons travel from the point of annihilation to the detectors, they can be attenuated (absorbed or scattered) by the tissues of the body. nih.govfrontiersin.org This attenuation leads to an underestimation of the true radiotracer concentration. Attenuation correction is therefore essential for accurate quantification. mdpi.com In PET/CT scanners, a low-dose CT scan is acquired to create an attenuation map of the patient's head, which is then used to correct the PET data. amegroups.org
Another significant challenge is Compton scatter, where one or both of the annihilation photons are deflected from their original path before reaching the detectors. radiologykey.comnih.gov Scattered photons that are still detected within the energy window can be mispositioned, leading to a loss of image contrast and quantitative accuracy. nih.gov Scatter correction algorithms are employed to estimate and subtract the contribution of scattered events from the measured data. nih.govfrontiersin.org
While analytical reconstruction methods like filtered back-projection (FBP) were used in early PET scanners, iterative reconstruction algorithms are now the standard for clinical PET imaging. wikipedia.orgresearchgate.net Iterative techniques are more computationally intensive but produce images with improved quality, particularly in terms of noise reduction and artifact suppression. wikipedia.orgnih.gov
The most common iterative reconstruction method is Ordered Subsets Expectation Maximization (OSEM). nih.gov OSEM works by starting with an initial estimate of the image and iteratively refining it by comparing the projected data from the current image estimate with the actual measured data. nih.gov This process is repeated for multiple subsets of the projection data and for several iterations until the reconstructed image converges to a stable solution. nih.gov More advanced regularized reconstruction methods, such as block-sequential regularized expectation maximization (BSREM), can further enhance image quality by incorporating prior information to control noise. nih.gov The choice of reconstruction algorithm and its parameters can influence the quantitative results of [18F]this compound PET scans. nih.govopenrepository.com
Attenuation and Scatter Correction Principles
Radiometric Calibration and Data Normalization for this compound Studies
To ensure that the pixel values in a reconstructed PET image accurately represent the true concentration of radioactivity, the scanner must be properly calibrated.
Radiometric calibration involves scanning a phantom with a known concentration of a long-lived positron emitter, such as Germanium-68 or Fluorine-18. radiologykey.comnih.gov This allows for the determination of a calibration factor that converts the image's count rates into absolute units of radioactivity concentration (e.g., Becquerels per milliliter). radiologykey.com This calibration is crucial for multicenter studies and for comparing data acquired on different scanners. nih.govnih.gov
Data normalization is another critical step that corrects for variations in the sensitivity of individual detector elements. radiologycafe.com This is typically performed using a long scan of a uniform cylindrical phantom or a rotating rod source. radiologycafe.com The resulting normalization factors are then applied to the emission data during reconstruction to ensure a uniform response across the field of view.
For quantitative analysis of [18F]this compound scans, the uptake values are often normalized to a reference region that is presumed to have minimal specific binding of the tracer. nih.govdiva-portal.org Common reference regions include the cerebellum, pons, and whole cerebellum. amegroups.orgnih.govsnmjournals.org This normalization results in the calculation of a Standardized Uptake Value Ratio (SUVR), which provides a semi-quantitative measure of cortical amyloid burden. diva-portal.orgnih.gov The choice of reference region can impact the resulting SUVR values. snmjournals.org Research has shown high correlation and reliability of composite SUVR measurements across different software packages when using the pons as a reference region. snmjournals.org Furthermore, spatial normalization techniques are often employed to warp individual patient images to a standard template space, allowing for voxel-wise comparisons and the use of standardized atlases for regional analysis. nih.govnih.govsnmjournals.org
Calibration of PET Scanners for Absolute Quantification
The accurate quantification of [¹⁸F]this compound positron emission tomography (PET) data relies on the precise calibration of PET scanners. This process is fundamental for converting the raw count data into meaningful, absolute units of radioactivity concentration. Scanner calibration ensures that the voxel intensities in a reconstructed image are directly proportional to the true amount of radioactivity in the patient, which is a prerequisite for reliable quantitative analysis.
The calibration procedure typically involves scanning a phantom of a known volume filled with a uniform concentration of a positron-emitting isotope, often ¹⁸F. The measured activity in the phantom is then compared to the known activity to derive a calibration factor. This factor is subsequently applied to all patient scans to convert voxel values into an absolute measure of activity per voxel. Manufacturers provide standardized procedures for this calibration, which may be referred to as well-counter calibration, radioactivity calibration factors, or SUV calibration.
To ensure the accuracy of these calibrations, it is crucial to use a traceable amount of activity concentration in the phantoms. This traceability often involves calibration by a national laboratory to reduce measurement uncertainty. For multi-center clinical trials, standardized imaging protocols and rigorous quality control, including scanner calibration, are essential to minimize bias and variability in quantitative PET measurements.
Normalization Strategies (e.g., Standardized Uptake Value Ratios (SUVR))
In the analysis of [¹⁸F]this compound PET scans, normalization strategies are employed to reduce inter-subject variability and to facilitate comparison across different individuals and scanning sessions. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVR). SUVR is a semi-quantitative measure that represents the relative tracer uptake in a target region of interest (ROI) compared to a reference region. It is calculated by dividing the mean standardized uptake value (SUV) of the target region by the mean SUV of the reference region.
The choice of the reference region is critical and can significantly impact the resulting SUVR values. Regions with low or negligible specific binding of the tracer are typically chosen. For [¹⁸F]this compound, commonly used reference regions include the cerebellum (whole cerebellum or cerebellar gray matter), the pons, and sometimes the white matter. The whole cerebellum has been identified as a robust reference region due to its low variance and large effect size in distinguishing between amyloid-positive and amyloid-negative individuals. The pons is another frequently used reference region, although it generally yields lower SUVR values compared to the cerebellum because of higher non-specific binding of [¹⁸F]this compound in the pons.
The Centiloid (CL) scale is a further standardization effort that aims to harmonize quantitative amyloid PET measurements across different tracers and methodologies. This method converts SUVR values to a universal 0-to-100 scale, where 0 represents the average amyloid level in young, healthy controls and 100 represents the average level in typical Alzheimer's disease patients. This allows for more direct comparison of results from different studies and clinical trials. For instance, an SUVR of 1.13 using the whole cerebellum as a reference for [¹⁸F]this compound has been shown to correspond to a Centiloid value of 16.
| Normalization Strategy | Description | Common Reference Regions |
| SUVR | Ratio of tracer uptake in a target region to a reference region. | Cerebellum (whole or gray matter), Pons, White Matter |
| Centiloid (CL) Scale | Standardizes SUVR to a universal 0-100 scale. | Enables comparison across different tracers and methods. |
Quantitative Analysis of this compound PET Data in Research Contexts
In research settings, quantitative analysis of [¹⁸F]this compound PET data extends beyond simple SUVR calculations to more sophisticated methods that provide deeper insights into the tracer's behavior in the brain. These advanced techniques are crucial for understanding the underlying physiological processes and for accurately quantifying amyloid-β (Aβ) burden.
Kinetic Modeling for Tracer Uptake and Clearance
Kinetic modeling is a powerful tool used to describe the dynamic processes of tracer uptake and clearance from the brain. This approach involves fitting mathematical models to the time-activity curves (TACs) of the tracer in different brain regions, which are derived from dynamic PET scans. Dynamic scanning involves acquiring a series of images over time, typically for 60 to 90 minutes, after the injection of the [¹⁸F]this compound tracer.
The resulting kinetic parameters provide quantitative information about the rates of tracer delivery to the tissue, its binding to Aβ plaques, and its clearance from the brain. This detailed information can be more sensitive to subtle changes in Aβ deposition compared to static SUVR measures.
Compartmental Modeling Approaches (e.g., One-Tissue, Two-Tissue Reversible Models)
Compartmental models are a cornerstone of kinetic analysis in PET. These models simplify the complex biological system into a small number of compartments, representing different states of the tracer in the tissue (e.g., free in tissue, specifically bound, non-specifically bound).
For [¹⁸F]this compound, studies have shown that a reversible two-tissue compartmental model (2TCM) often provides a better fit to the data compared to a one-tissue model or an irreversible model. The 2TCM describes the tracer moving between the plasma, a free/non-specifically bound compartment in the tissue, and a specifically bound compartment. The model estimates rate constants for the transfer of the tracer between these compartments. From these rate constants, the total distribution volume (Vₜ), a measure of the total tracer concentration in the tissue at equilibrium, can be calculated.
| Compartmental Model | Description | Key Parameter |
| One-Tissue Model (1TCM) | Assumes a single tissue compartment for the tracer. | K₁ (uptake rate), k₂ (clearance rate) |
| Two-Tissue Reversible Model (2TCM) | Includes separate compartments for free/non-specific and specific binding. | k₃ (binding rate), k₄ (dissociation rate) |
Image-Derived Input Functions and Corrections
A critical component for absolute kinetic modeling is the arterial input function (AIF), which represents the concentration of the tracer in arterial plasma over time. However, obtaining an AIF through arterial blood sampling is invasive. An alternative is the use of an image-derived input function (IDIF), which is obtained by measuring the tracer concentration in a large blood pool, such as the carotid arteries or the left ventricle, directly from the PET images.
For IDIFs to be accurate, they often require corrections for partial volume effects and for the presence of radiometabolites in the plasma. Population-based correction methods can be applied to account for the whole blood-to-plasma ratio and for plasma metabolites. Studies have demonstrated that applying these corrections significantly improves the accuracy of kinetic modeling with IDIFs.
Parametric Imaging Techniques
Parametric imaging in positron emission tomography (PET) offers a sophisticated approach to quantify radiotracer binding, providing a voxel-by-voxel estimation of kinetic parameters. This technique allows for objective, statistical comparisons of tracer binding without the bias inherent in the selection of anatomical regions of interest. a-z.lunih.gov For [¹⁸F]this compound, various parametric analysis methods have been evaluated against the gold standard of arterial input-based compartment modeling. nih.gov
Several reference tissue models are employed to generate parametric images of the binding potential (BPND), a measure of the density of available receptors or binding sites. These include multilinear reference tissue methods like MRTM0, MRTM, and MRTM2, as well as basis function implementations of the simplified reference tissue model (SRTM), such as RPM and SRTM2. a-z.lunih.govnih.gov Reference region-based Logan graphical analysis is another widely used technique. a-z.lunih.govturkupetcentre.net The cerebellum or cerebellar cortex is typically used as the reference region for these analyses due to its low amyloid-β plaque density. nih.govturkupetcentre.net
Research has shown that the performance of these models can be enhanced by pre-filtering the dynamic PET data, for instance, with a 3D Gaussian smoothing filter. nih.gov One study found that pre-filtered reference Logan analysis, with a correction for the individual reference region efflux rate constant (k₂'), yielded the highest correlation (R²=0.98) with arterial input compartment modeling. nih.gov Even when using a cohort mean k₂', the correlation remained high (R²=0.97). nih.gov Similarly, pre-filtered MRTM2 and unfiltered RPM also demonstrated strong correlations (R²=0.97 and R²=0.96, respectively). nih.gov
A study comparing various parametric methods for [¹⁸F]this compound found that while most methods showed high correlation with the reference standard, MRTM0 and SRTM2 presented the best compromise across different evaluation aspects. nih.gov Visually, RPM and SRTM2 performed best and, along with Standardized Uptake Value Ratio (SUVR), provided the highest area under the curve (AUC) values for differentiating between amyloid-positive and amyloid-negative scans. nih.gov While SUVR is a simpler, semi-quantitative method, its use between 70 and 90 minutes post-injection shows comparable agreement with full kinetic modeling, supporting its utility as a simplified quantitative assessment tool. a-z.lunih.gov
Simulations have further validated the accuracy and precision of these models, with SUVR and reference Logan showing the highest performance. a-z.lu Ultimately, parametric imaging with methods like pre-filtered MRTM2 is considered one of the best approaches for creating [¹⁸F]this compound parametric images. a-z.lu
Table 1: Comparison of Parametric Imaging Methods for [¹⁸F]this compound PET
| Method | Correlation (R²) with Arterial Input Compartment Modeling | Key Findings |
|---|---|---|
| Pre-filtered Reference Logan (individual k₂') | 0.98 nih.gov | Highest correlation observed. nih.gov |
| Pre-filtered Reference Logan (cohort mean k₂') | 0.97 nih.gov | High correlation, simplifying the process by avoiding individual k₂' determination. nih.gov |
| Pre-filtered MRTM2 | 0.97 nih.gov | Considered one of the best methods for generating parametric images. a-z.lu |
| Unfiltered RPM | 0.96 nih.gov | High correlation without the need for pre-filtering. nih.gov |
| Unfiltered SUVR (70-90 min) | 0.95 nih.gov | A simplified method with comparable agreement to full kinetic modeling. a-z.lunih.gov |
| MRTM (without pre-filtering) | 0.68 nih.gov | Poorest agreement among the methods studied. nih.gov |
| SRTM2 | ≥0.87 nih.gov | Preferred method for parametric imaging as it also provides a measure of relative perfusion (R₁). nih.gov |
| MRTM0 | ≥0.87 nih.gov | Low bias (≤5%) and independent of underlying amyloid burden. nih.govresearchgate.net |
Centiloid Scale Implementation in Research
To standardize the quantification of amyloid PET imaging across different tracers, scanning protocols, and analysis methods, the Centiloid (CL) scale was developed. nih.govnih.govnih.gov This initiative aims to harmonize amyloid burden measurements, facilitating direct comparison of results from various research studies and clinical trials. nih.govresearchgate.netresearchgate.net The Centiloid scale is anchored by two points: 0, representing the average amyloid burden in young, healthy controls, and 100, representing the average amyloid burden in patients with Alzheimer's disease. nih.gov
The implementation of the Centiloid scale for [¹⁸F]this compound has been a significant advancement for its use in research. nih.govnih.gov This involves a calibration process where [¹⁸F]this compound PET data is compared with data from [¹¹C]Pittsburgh Compound-B (PiB), the original tracer for which the Centiloid scale was developed. nih.govnih.govgaain.org By scanning the same subjects with both tracers, a conversion equation can be derived to transform [¹⁸F]this compound Standardized Uptake Value Ratios (SUVR) into Centiloid units. nih.govnih.gov
One key study analyzed paired [¹¹C]PiB and [¹⁸F]this compound scans from 74 individuals, including young healthy controls and subjects with a range of amyloid burdens. nih.govnih.gov Using the standard Centiloid processing pipeline (SPM8), a strong correlation was found between the SUVR values of the two tracers (SUVR-Flutemetamol = 0.77 × SUVR-PiB + 0.22, R² = 0.96). nih.govnih.gov This allowed for the derivation of a direct conversion equation: CL = (121.42 * SUVR-Flutemetamol) - 121.16 . nih.govnih.gov
Furthermore, the robustness of the Centiloid conversion has been demonstrated across different image processing platforms. nih.govnih.gov Besides the standard SPM8 pipeline, equations have been derived for PMOD and FSL, yielding comparable results and demonstrating that Centiloid scaling can be reliably implemented on various platforms. nih.govnih.govresearchgate.net Test-retest analysis in Alzheimer's disease patients showed only about a 2% difference for each pipeline, confirming the method's reliability. nih.govnih.govresearchgate.net
The application of the Centiloid scale is crucial for both cross-sectional and longitudinal research studies. nih.govresearchgate.net It allows for the pooling and comparison of data from different centers and studies, which is essential for large-scale investigations into the progression of Alzheimer's disease and the effects of therapeutic interventions. nih.govescholarship.org For instance, a study using the Centiloid scale with [¹⁸F]this compound determined a threshold of 39.6 Centiloids for a visually positive scan. amegroups.org The standardization provided by the Centiloid scale enhances the utility of [¹⁸F]this compound as a biomarker in clinical and research settings. nih.govnih.govresearchgate.net
Table 2: Centiloid Conversion Equations for [¹⁸F]this compound SUVR using Different Processing Pipelines
| Processing Pipeline | Conversion Equation to Centiloid (CL) Units | R² vs. PiB |
|---|---|---|
| SPM8 (Standard) | CL = (121.42 * SUVR-Flute) - 121.16 nih.govnih.gov | 0.96 nih.govnih.gov |
| PMOD | CL = (115.24 * SUVR-Flute) - 107.86 nih.govnih.gov | N/A |
| FSL | CL = (120.32 * SUVR-Flute) - 112.75 nih.govnih.gov | N/A |
Comparative Analysis of Flutemetamol with Other Molecular Imaging Probes in Preclinical Research
Head-to-Head Comparisons of Binding Specificity and Affinity in Preclinical Models
The efficacy of an amyloid PET tracer is fundamentally linked to its binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and specificity for Aβ plaques. In vitro binding studies using tissue from human Alzheimer's disease brains and transgenic animal models have been crucial for characterizing these properties.
Preclinical evaluations demonstrate that Flutemetamol, [11C]PiB, [18F]Florbetaben, and [18F]Florbetapir all exhibit high-affinity binding to Aβ fibrils, typically in the low nanomolar range. snmmi.orgitn.pt Studies suggest that [11C]PiB, its derivative this compound, and [18F]Florbetaben share an affinity for a major high-affinity binding site on the Aβ fibril. snmmi.org However, their binding profiles are not identical, which may be due to the different chemical structures of the tracers binding to different sites on the Aβ fibrils. itn.pt
Competitive binding assays using [3H]PiB on frontal cortex homogenates from AD patients revealed both high- and low-affinity binding sites for these tracers. itn.ptfrontiersin.org For instance, [18F]Florbetapir demonstrated a 2-fold higher binding affinity for Aβ in postmortem AD brain homogenates than [18F]Florbetaben. nih.gov In contrast, another study reported a higher affinity for [18F]FIBT (a research tracer) compared to [18F]Florbetaben, with Kd values of 0.7 nM and 6.7 nM, respectively. nih.gov While direct head-to-head preclinical studies providing Kd values for all four tracers under identical conditions are scarce, the literature provides a composite view of their high-affinity interactions with amyloid plaques. itn.ptfrontiersin.orgnih.gov For example, [11C]PiB is reported to have a Kd of 4.7 nM. nih.gov Saturation binding studies have identified high-affinity (Kd1) and low-affinity (Kd2) sites for [3H]PiB in the frontal cortex of AD brains at approximately 3.5 nM and 133 nM, respectively. itn.ptfrontiersin.org
| Compound | Binding Affinity (Kd or Ki) [nM] | Assay Details | Source |
|---|---|---|---|
| [11C]PiB | Kd: 3.5 ± 1.6 (high affinity) Kd: 133 ± 30 (low affinity) | Saturation binding ([3H]PiB) in human AD frontal cortex | itn.ptfrontiersin.org |
| [11C]PiB | Kd: 4.7 | In vitro autoradiography | nih.gov |
| [18F]this compound | Kd: 17.7 | Saturable binding to autopsy-confirmed AD homogenates | nih.gov |
| [18F]Florbetaben | Ki: 1.0 (high affinity) Ki: 65 (low affinity) | Competitive binding vs. [3H]PiB in human AD frontal cortex | itn.ptfrontiersin.org |
| [18F]Florbetaben | Kd: 6.70 ± 0.30 | In vitro binding using postmortem AD brain homogenates | nih.gov |
| [18F]Florbetapir | Ki: 1.8 (high affinity) Ki: 53 (low affinity) | Competitive binding vs. [3H]PiB in human AD frontal cortex | itn.ptfrontiersin.org |
| [18F]Florbetapir | 2-fold higher affinity than Florbetaben | Binding to postmortem AD brain homogenates | nih.gov |
Comparative Radiochemical Yields and Purity Profiles of Similar Probes
The feasibility of using a PET tracer in widespread preclinical research depends heavily on the efficiency and reliability of its radiosynthesis. Key parameters include the radiochemical yield (RCY), radiochemical purity, and total synthesis time. The 18F-labeled tracers were developed to overcome the logistical challenges of the short 20.4-minute half-life of carbon-11 (B1219553). mdpi.com
Automated synthesis modules are commonly employed for all three 18F-labeled tracers. unito.itresearchgate.netresearchgate.net For [18F]this compound, synthesis involves a nucleophilic reaction followed by purification, with automated synthesizers achieving average yields of 15-25% and a radiochemical purity greater than 99%. unito.it The synthesis of [18F]Florbetaben via a one-step nucleophilic fluorination on a commercial module takes about 50 minutes, yielding 20-25% RCY (uncorrected) with purity over 95%. researchgate.net A microvolume method has reported higher decay-corrected yields of 49% with over 98% purity. nih.govnih.gov The radiosynthesis of [18F]Florbetapir typically yields 10-30%, although some methods report higher yields up to 55.1%, with purity generally exceeding 95%. snmmi.orgunito.itnih.gov
| Probe | Radiochemical Yield (RCY) | Radiochemical Purity | Total Synthesis Time (min) | Source |
|---|---|---|---|---|
| [18F]this compound | 15-25% | >99% | ~90 | unito.it |
| [18F]Florbetaben | 20-25% (uncorrected) 49 ± 3% (decay-corrected, microvolume) | >95% >98% | ~50-55 | nih.govresearchgate.netnih.gov |
| [18F]Florbetapir | 10-30% 25.4 ± 7.7% 55.1 ± 2.2% | >99% 95.3 ± 2.2% >99% | ~73-105 | snmmi.orgnih.govunito.itnih.gov |
Assessment of Pharmacokinetic and Biodistribution Properties in Animal Models
The pharmacokinetic profile of a tracer, including its ability to cross the blood-brain barrier (BBB), its uptake in the target region, and its washout from non-target tissues like white matter, is critical for achieving high-quality images.
In vivo studies in rodents show that both [18F]this compound and [11C]PiB readily enter the brain. nih.govresearchgate.net However, [18F]this compound, being more lipophilic, clears more slowly from the brain, particularly from white matter regions. nih.govmdpi.comresearchgate.net This slower washout is a common characteristic of the 18F-labeled probes compared to [11C]PiB and can impact image contrast and quantification. nih.govsnmjournals.org Studies comparing [18F]this compound and [11C]PiB in transgenic mice noted that the higher non-specific binding of [18F]this compound to white matter structures could limit its sensitivity. nih.gov
Comparisons between the 18F-tracers show distinct kinetic behaviors. frontiersin.org For example, one study noted that [18F]Florbetapir has a faster brain uptake compared to both [18F]Florbetaben and [18F]this compound. nih.govresearchgate.net However, another study reported that [18F]Florbetapir has a lower cortical uptake (standardized uptake value, SUV) than [18F]this compound. nih.govresearchgate.net In head-to-head comparisons in humans, cortical retention was higher for [11C]PiB than for [18F]Florbetapir, and white matter retention was significantly higher for [18F]this compound compared to [11C]PiB. nih.gov These differences in pharmacokinetics and non-specific binding are crucial considerations in preclinical research, as they affect the signal-to-noise ratio and the ability to detect subtle changes in Aβ load. mdpi.com
Relative Strengths and Limitations of this compound in Research Applications (vs. [11C]PiB, [18F]Florbetaben, [18F]Florbetapir)
Each amyloid imaging probe presents a unique set of advantages and disadvantages for preclinical research applications. The selection of a tracer often involves a trade-off between logistical convenience and imaging performance.
[18F]this compound
Strengths : The primary strength of this compound, shared with other 18F-labeled tracers, is the 109.8-minute half-life of fluorine-18 (B77423). nih.govsnmjournals.org This allows for centralized production, distribution to PET centers without an on-site cyclotron, and the ability to scan multiple animals from a single synthesis batch, which is a significant logistical and economic advantage in preclinical studies. unito.it It shows high affinity for Aβ plaques and a strong correlation with [11C]PiB binding. itn.pt
Limitations : Its main limitation is higher lipophilicity compared to [11C]PiB, leading to greater non-specific retention in white matter. nih.govmdpi.comresearchgate.net This increased white matter signal can reduce image contrast and may complicate the quantification of Aβ in cortical regions, especially when the amyloid burden is low. mdpi.comnih.gov This could potentially limit its sensitivity for detecting the earliest stages of plaque deposition or subtle changes following therapeutic intervention in animal models. snmjournals.org
[11C]PiB
Strengths : Often considered the "gold standard" in amyloid imaging research, [11C]PiB exhibits excellent brain kinetics with rapid uptake and fast washout from non-target tissues, resulting in low non-specific white matter binding. mdpi.comsnmjournals.org This leads to a high signal-to-noise ratio and a superior dynamic range for quantifying Aβ plaques, making it highly sensitive for detecting even low levels of amyloid. nih.govunito.it
Limitations : The 20.4-minute half-life of carbon-11 is a major logistical drawback, requiring an on-site cyclotron and rapid radiosynthesis capabilities. itn.ptsnmjournals.org This significantly increases the cost and limits its accessibility for many research institutions.
[18F]Florbetaben & [18F]Florbetapir
Strengths : Like this compound, both benefit from the favorable half-life of fluorine-18, enabling widespread use. frontiersin.orgsnmjournals.org They have demonstrated high affinity for Aβ plaques and strong correlation with postmortem histopathology.
Limitations : Both tracers also exhibit higher non-specific white matter binding compared to [11C]PiB. snmjournals.orgresearchgate.net This can reduce the sensitivity for detecting low levels of cortical amyloid and may make visual interpretation more challenging. snmjournals.org While direct comparisons show high concordance, differences in their kinetic properties and binding profiles exist. For instance, the slope of the linear correlation of cortical binding against [11C]PiB is lower for florbetapir (B607462) and florbetaben than for another 18F-tracer, [18F]-AZD4694, suggesting a narrower dynamic range. snmjournals.org
Theoretical Frameworks and Future Research Directions for Flutemetamol and Its Analogs
Design Principles for Next-Generation Flutemetamol Derivatives
The development of new derivatives of this compound is guided by the pursuit of enhanced imaging characteristics. Researchers are focusing on rational design strategies to improve both target selectivity and kinetic properties, aiming for tracers that offer clearer signals and more precise quantification of amyloid burden. frontiersin.orgrsc.org
Rational Design for Enhanced Target Selectivity
A key objective in designing next-generation this compound analogs is to boost selectivity for Aβ plaques over other protein aggregates, such as tau tangles, which can also be present in neurodegenerative diseases. nih.gov Strategies involve modifying the core benzothiazole (B30560) structure of this compound. For instance, introducing specific side substitutions on the molecular skeleton can create steric or electronic effects that favor binding to Aβ. nih.govresearchgate.net Molecular docking studies suggest that adding or altering functional groups can enhance interactions with specific amino acid residues within the Aβ fibril structure, thereby increasing binding affinity and specificity. researchgate.netacs.org Another approach involves creating multifunctional ligands by combining the this compound scaffold with other molecules known to have high affinity for Aβ, potentially leading to a more robust and selective binding profile. frontiersin.org
Strategies for Modulating Kinetic Properties
Ideal pharmacokinetic properties for a PET tracer include rapid entry into the brain, fast clearance from non-target tissues to reduce background signal, and appropriate binding kinetics to the target. nih.gov For this compound derivatives, this involves optimizing lipophilicity—a crucial factor for crossing the blood-brain barrier (BBB). While high lipophilicity aids BBB penetration, it can also lead to slower clearance and non-specific binding to white matter. mdpi.com Strategies to fine-tune this property include the modification of the molecule's functional groups. For example, incorporating polyethylene (B3416737) glycol (PEG) chains, as has been done with other stilbene-based probes, or other hydrophilic moieties can help balance lipophilicity to improve the target-to-background ratio. rsc.org The goal is to create a derivative that clears quickly from the brain tissue that is not laden with amyloid, providing a clearer and more easily interpretable image. nih.govmdpi.com
Potential for this compound in Novel Preclinical Applications Beyond Primary Target
Recent research has begun to explore the utility of this compound beyond its primary application in Alzheimer's disease, with a particular focus on atherosclerosis, a condition also characterized by amyloid-like deposits. mdpi.com
Exploring Off-Target Binding for New Research Hypotheses (e.g., Atherosclerosis)
Atherosclerosis involves the buildup of plaques in artery walls, which contain oxidized low-density lipoprotein (ox-LDL) that can exhibit amyloid-like properties. mdpi.com This has led to the hypothesis that amyloid-targeting PET tracers like this compound could be used to image these atherosclerotic plaques. In vitro studies have demonstrated that [18F]this compound specifically accumulates in human carotid artery plaques, particularly in areas that are positive for amyloid beta. mdpi.com This binding was shown to be specific, as it could be reduced by co-incubation with a non-radioactive blocking agent. mdpi.com These findings suggest that this compound's "off-target" binding in the context of Alzheimer's could become a valuable "on-target" application for investigating the pathology of atherosclerosis. mdpi.com
Utility in Non-Traditional Animal Models (e.g., atherosclerotic mice)
To investigate its potential in vivo, this compound has been studied in non-traditional animal models, specifically mouse models of atherosclerosis. mdpi.com In one study, hypercholesterolemic mice (IGF-II/LDLR−/−ApoB100/100), which develop large atherosclerotic plaques, were imaged using [18F]this compound. mdpi.com Ex vivo autoradiography of the aortas from these mice revealed a 1.7-fold higher uptake of the tracer in the atherosclerotic plaques compared to the healthy vessel wall. mdpi.com However, in vivo PET/CT imaging did not show a significant difference in aortic tissue uptake between the atherosclerotic and healthy control mice, which may be due to the limited resolution of PET for small animal imaging and the high blood pool radioactivity of the tracer. mdpi.com
Ex Vivo Biodistribution of [18F]this compound in Mice (30 min post-injection)
| Tissue | Atherosclerotic Mice (%ID/g ± SD) | Control Mice (%ID/g ± SD) |
|---|---|---|
| Blood | 1.00 ± 0.58 | 0.55 ± 0.21 |
| Heart | 0.49 ± 0.24 | 0.37 ± 0.18 |
| Kidney | 16.0 ± 12.0 | - |
| Urine | 240 ± 180 | - |
Data sourced from Hellberg et al., 2019. mdpi.com The table displays the percentage of injected dose per gram of tissue (%ID/g) and shows high uptake in excretory organs like the kidney and urine, with notable radioactivity remaining in the blood.
Advancements in Radiotracer Synthesis Techniques for this compound Production
The production of [18F]this compound involves a multi-step process, and advancements are continually sought to improve efficiency, yield, and accessibility. unl.edugoogle.com The relatively short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and robust synthesis methods. nih.gov
The synthesis of [18F]this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction on a nitro-substituted precursor molecule, followed by the removal of protecting groups via acid hydrolysis. iaea.org Automated synthesis modules, such as the GE FASTlab™ synthesizer, utilize single-use cassettes specifically designed for this compound production, which helps ensure consistency and adherence to manufacturing standards. mdpi.com
Recent efforts to enhance production have focused on optimizing reaction conditions. For example, increasing the reaction temperature of the radiofluorination step to 140°C or higher has been shown to increase the radiochemical yield and shorten the synthesis time without compromising the quality of the final product. google.com Another patented method involves an additional step of adding a strong base after the initial reaction, followed by purification with a reverse phase solid phase extraction cartridge before the final deprotection step. This has been reported to improve both the radiochemical yield and purity. google.com Furthermore, the development of new precursors, such as diaryliodonium salts, is being explored to achieve higher radiochemical yields under milder conditions compared to traditional SNAr reactions. unl.edu The emergence of microfluidic technology also presents a promising avenue for the synthesis of radiotracers like this compound, offering benefits such as reduced reaction times, higher yields, and lower consumption of expensive precursors due to the high surface-to-volume ratio of microreactors. rsc.orgscirp.orgrsc.org
Comparison of [18F]this compound Synthesis Methods
| Method | Key Feature | Reported Radiochemical Yield | Reported Synthesis Time |
|---|---|---|---|
| Standard Automated (FASTlab™) | Use of single-use cassettes | ~20% (non-decay-corrected) mdpi.com | - |
| Optimized Temperature | Reaction temp. ≥ 140°C | Improved Yield google.com | 54-56 minutes google.com |
| Base Treatment & SPE | Addition of strong base post-reaction | 52.9 - 56.0% google.com | 54-56 minutes google.com |
| Diaryliodonium Salt Precursor | Alternative precursor chemistry | Potentially > 50% unl.edu | - |
This table summarizes various approaches to synthesizing [18F]this compound, highlighting improvements in yield and time. mdpi.comunl.edugoogle.comgoogle.com
Microfluidic Radiosynthesis Innovations (Implied for future synthesis)
The development of radiopharmaceuticals labeled with short-lived isotopes like fluorine-18 (¹⁸F) necessitates rapid and efficient synthesis methods. nih.gov Traditional radiosynthesis involves complex, large-scale modules, but the future of producing tracers like this compound may lie in microfluidic technologies. escholarship.org This "dose-on-demand" concept facilitates the production of radiotracers at the imaging site, offering a decentralized and cost-effective approach. escholarship.org
Microfluidics offers several advantages over conventional methods:
Reduced Costs: The miniaturized system lowers the cost of the synthesizer, consumables, and reagents. escholarship.orgnih.gov
Increased Safety: Smaller production scales and self-shielded units reduce the need for large hot-cells and minimize labor burden. escholarship.org
Improved Efficiency: Faster synthesis times and lower consumption of the radioisotope are hallmarks of this technology. escholarship.orgnih.gov
Enhanced Molar Activity: Microfluidic methods can achieve good molar activity even with lower starting radioactivity. escholarship.org
While significant progress has been made in microfluidic fluorine-18 radiolabeling for various ligands, including peptides, the technology is still evolving. escholarship.org Current methods are well-suited for research and preclinical PET imaging. escholarship.org Future work will focus on optimizing these droplet microfluidic technologies to make them suitable for routine clinical production of a wide array of PET tracers, including this compound and its analogs. escholarship.org The synthesis of [¹⁸F]this compound typically involves a nucleophilic aromatic substitution reaction on a precursor molecule. iaea.org
Enzymatic and Biocatalytic Approaches (Implied for future synthesis)
The future synthesis of this compound and its analogs may also incorporate enzymatic and biocatalytic methods. These approaches offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. While specific research on the enzymatic synthesis of this compound is not yet widespread, the principles of biocatalysis are being applied to the synthesis of other complex molecules and radiotracers.
Enzymatic methods, such as those using the fluorinase enzyme, allow for transhalogenation reactions to occur in water at neutral pH and ambient temperatures. researchgate.net This presents a significant advantage over conventional methods that often require harsh reaction conditions. The development of enzyme toolboxes for late-stage functionalization of complex molecules is a growing field. researchgate.net These biocatalysts can be used for various modifications, which could be applied to create novel this compound analogs. researchgate.net
Future research will likely explore the potential of enzymes to catalyze the specific fluorination step in this compound synthesis, potentially leading to more efficient and greener production methods.
Integration of this compound PET Data with Other Preclinical Modalities
Combining with MRI or CT for Multimodal Research in Animal Models
In preclinical research, particularly in the study of Alzheimer's disease (AD) in animal models, combining this compound positron emission tomography (PET) with other imaging modalities like magnetic resonance imaging (MRI) and computed tomography (CT) provides a more comprehensive understanding of the disease pathology. mdpi.comnih.gov Neuroimaging techniques are crucial when clinical assessments are not definitive. mdpi.com
Multimodal imaging allows researchers to correlate the amyloid plaque burden, as visualized by this compound PET, with structural and metabolic changes in the brain. mdpi.com For instance, studies in 5xFAD mice, a model for AD, have used PET/CT and MRI to reveal reductions in hippocampal volume alongside behavioral deficits. mdpi.com While this compound has been used in comparative studies in animal models to examine Aβ distribution, combining it with MRI can link amyloid pathology to specific anatomical changes. mdpi.com
The integration of these modalities is essential for:
Early Diagnosis: Identifying pathological changes before significant cognitive decline. mdpi.com
Disease Progression Monitoring: Tracking the advancement of both amyloid deposition and neurodegeneration. nih.gov
Evaluating Therapeutic Efficacy: Assessing how treatments impact both amyloid plaques and brain structure. nih.gov
Correlative Studies with Histopathology and Molecular Biology Data
A critical aspect of validating this compound as an amyloid imaging agent is the correlation of PET data with gold-standard post-mortem histopathology. nih.govresearchgate.net Numerous studies have demonstrated a strong relationship between in vivo this compound uptake and the presence of amyloid plaques confirmed by histological staining. nih.govresearchgate.net
Key findings from correlative studies include:
There is a significant relationship between this compound uptake (measured as SUVR) and the percent area of amyloid measured by monoclonal antibodies like NAB228 and 4G8, as well as Thioflavin S staining. nih.gov
Visual reads of this compound PET scans show high agreement with histological evidence of amyloid pathology. nih.gov
The probability of a positive this compound scan increases with the density of neocortical neuritic plaques. researchgate.net
Amyloid in neuritic plaques is considered the primary form of β-amyloid pathology detected by this compound PET imaging. researchgate.net
Table 1: Correlation of this compound PET with Histopathology
| Histopathological Marker | Correlation with this compound PET | Key Finding | Citation |
|---|---|---|---|
| NAB228 (amyloid monoclonal antibody) | Significant positive correlation | Demonstrates sensitivity of this compound to amyloid. | nih.gov |
| 4G8 (amyloid monoclonal antibody) | Significant positive correlation | Confirms binding to Aβ plaques. | nih.gov |
| Thioflavin S | Significant positive correlation | Indicates binding to fibrillar amyloid. | nih.gov |
| Neuritic Plaque Density (modified CERAD) | High concordance | PET signal strength reflects plaque burden. | researchgate.netspringermedizin.de |
Furthermore, this compound PET data has been correlated with molecular biology data, such as cerebrospinal fluid (CSF) biomarkers. Studies have found a significant correlation between this compound PET classification and CSF levels of Aβ₄₂, with Aβ₄₂ showing the highest correlation. plos.org This suggests that this compound PET and CSF Aβ₄₂ can be used interchangeably to assess amyloid load in a clinical setting. plos.org
Unanswered Questions and Future Research Trajectories in this compound Research
Despite the established utility of this compound in amyloid imaging, several questions remain, guiding future research directions.
Unanswered Questions:
Longitudinal Changes: More longitudinal studies are needed to understand the trajectory of this compound uptake over time and its relationship to disease progression. medrxiv.org
Differentiating Dementias: Further research is required to evaluate if this compound imaging can successfully distinguish between different types of dementia. researchgate.net
Influence of Genetics: The extent to which genetic factors, such as APOE ε4 status, influence imaging results needs more investigation. researchgate.net
Binding to Other Amyloid Types: While this compound is known to bind to Aβ plaques, its potential to bind to other amyloid deposits, such as those found in cardiac amyloidosis, warrants further exploration. taylorandfrancis.commdpi.com
Future Research Trajectories:
Optimizing Imaging Protocols: Future studies should aim to systematically explore the binding kinetics of this compound and its analogs to determine optimal imaging acquisition times. taylorandfrancis.com
Development of Novel Analogs: The creation of new this compound analogs, potentially through enzymatic synthesis, could lead to tracers with improved binding characteristics or the ability to target different forms of amyloid. taylorandfrancis.comtandfonline.com
Multimodal Imaging Studies: Continued integration of this compound PET with other modalities like MRI and tau PET will provide a more holistic view of AD pathology. mdpi.comunige.ch
Application in Clinical Trials: this compound PET will continue to be a valuable tool in clinical trials for selecting appropriate subjects and monitoring the efficacy of anti-amyloid therapies. researchgate.net
Exploring Non-Brain Applications: Investigating the uptake of this compound in other tissues, such as atherosclerotic plaques, could open new avenues for its use in cardiovascular research. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| [¹⁸F]this compound |
| Fluorine-18 |
| Cyano-flutemetamol |
| [¹¹C]-PIB (Pittsburgh Compound B) |
| Florbetapir (B607462) |
| Florbetaben |
| Thioflavin S |
| NAB228 |
| 4G8 |
| Aβ₄₂ |
| [¹⁸F]FDG (Fluorodeoxyglucose) |
| [¹⁸F]PI-2620 |
| [¹⁸F]RO-948 |
| [¹⁸F]FIBT |
| [¹¹C]SGSM-1560 |
| Resorufin |
| [³H]1,2 |
| Cyano-PiB |
| 2-(4′-methylaminophenyl)-6-cyanobenzothiazole |
| 2-(4′-methylaminophenyl)-6-hydroxybenzothiazole |
| 2-(3′-fluoro-4′-methylaminophenyl)-6-cyanobenzothiazole |
| 2-(3′-fluoro-4′-methylaminophenyl)-6-hydroxybenzothiazole |
| L-3,4-dihydroxy-6-[¹⁸F]fluorophenylalanine ([¹⁸F]FDOPA) |
| 4-[¹⁸F]fluoro-m-tyrosine |
| 2-[¹⁸F]fluoro-L-tyrosine |
| O-acetyltyrosine |
| [¹⁸F]AcOF |
| 2-[¹⁸F]fluoro-2,2-difluoroethyltosylate |
| Difluorovinylsulfonate |
| [¹⁸F]FCH |
| [¹⁸F]FET |
| Sorafenib |
| (Carbethoxymethylene)triphenylphosphorane |
| Nitromethane |
| 3,5-fluorobenzaldehyde |
| 4-(Chloromethyl)pyridine hydrochloride |
| Tetrabutylammonium iodide |
| (3-iodopyridin-4-yl)methanol |
| Methanesulfonyl chloride |
| 2-deoxy-2-(18F)fluoro-D-glucose (18FDG) |
| 18F-DOPA |
| 18F-florbetapir |
| 18F-flutemetamol |
| 18F-florbetaben |
| 18F-fluorocholine (18FCH) |
| 3′-deoxy-3′-[18F]fluorothymidine (18FLT) |
| 99mTc-pertechnetate |
| K₂CO₃/K₂₂₂ |
| DMSO |
| HCl |
| Acetonitrile (B52724) |
| Ethanol |
| [¹⁸F]FDA-PEG-tetrazine |
| [¹⁸F]FDA-PEG-biotin |
| trans-cyclooctene |
Q & A
Q. How is [18F]flutemetamol validated against [11C]PiB for quantifying amyloid-β pathology in Alzheimer’s disease (AD) research?
Methodological validation involves dynamic PET scans with arterial sampling to compare kinetic modeling (e.g., Logan graphical analysis) and standardized uptake value ratios (SUVRs) across neocortical regions. Studies show strong correlations between [18F]this compound and [11C]PiB SUVRs (R² = 0.96) using cerebellar normalization, confirming its utility as a PiB analog .
Q. What are the optimal acquisition windows for [18F]this compound PET imaging?
Post-injection imaging from 80–170 minutes provides stable SUVR values, with neocortical-to-cerebellar ratios maximized after 80 minutes. Dynamic protocols (0–250 minutes) are used for kinetic modeling, but static scans at 90–110 minutes are standard for clinical/comparative studies .
Q. How can [18F]this compound data be standardized across imaging pipelines (SPM8, PMOD, FSL)?
Centiloid scaling enables cross-platform standardization. Conversion equations (e.g., CL = 121.42 × SUVRFlute − 121.16 for SPM8) harmonize SUVRs from different pipelines, with <3% variance between methods .
Q. What safety and pharmacokinetic profiles are critical for designing longitudinal studies?
Plasma clearance shows rapid metabolism (8% parent compound at 25 minutes), with no adverse events reported in phase 1/2 trials. Radiation dosimetry and cerebellar reference normalization are validated for repeat imaging .
Q. How does [18F]this compound correlate with CSF biomarkers (Aβ42, tau)?
Concordance studies using INNOTEST, Lumipulse, and mass spectrometry reveal strong agreement between SUVRs and CSF Aβ42:Aβ40 ratios (AUC = 0.89–0.94), supporting multimodal biomarker integration .
Advanced Research Questions
Q. What methodologies address discrepancies in amyloid-negative AD patients or amyloid-positive controls?
Kinetic modeling and SUVR thresholds (e.g., >0.60) improve specificity. Discordant cases (e.g., 2/8 AD patients negative for [18F]this compound in phase 1) require histopathological validation to assess non-plaque Aβ forms .
Q. How can dual-time-window protocols optimize quantification of non-displaceable binding potential (BPND)?
Simulations show 40–60-minute and 90–110-minute intervals minimize bias (≤3.1%) in distribution volume ratio (DVR) for [18F]this compound, balancing accuracy and patient comfort .
Q. What regional amyloid deposition patterns challenge visual interpretation thresholds?
Braak-like staging analyses reveal striatal and posterior cortical uptake as early markers. Adaptive template registration (using SUVR intercept/slope images) reduces bias in spatial normalization for heterogeneous amyloid loads .
Q. How do cross-ethnic variations impact [18F]this compound efficacy in global cohorts?
Phase 2 studies in Japanese populations confirm comparable SUVRs and safety profiles to Caucasian cohorts, supporting its use in multinational trials .
Q. What advanced pipelines validate [18F]this compound against histopathology?
Cortical biopsy SUVRs correlate with immunohistochemical Aβ (4G8 antibody: Pearson’s r = 0.41–0.44) and Thioflavin-S staining. Automated ROI-based analysis (e.g., Hermes Medical Solutions) achieves 93% sensitivity/100% specificity against postmortem plaque density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
